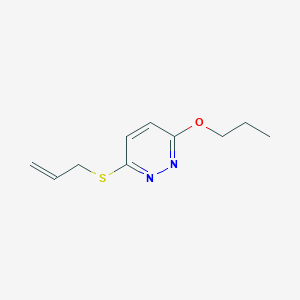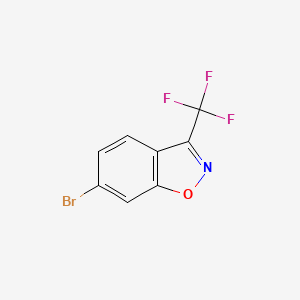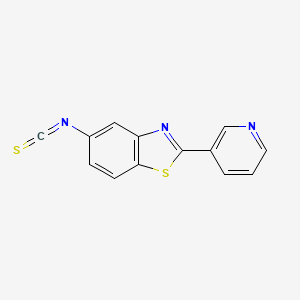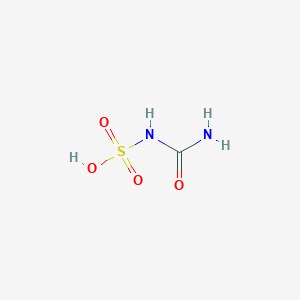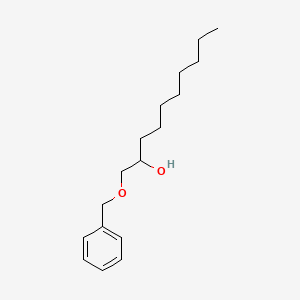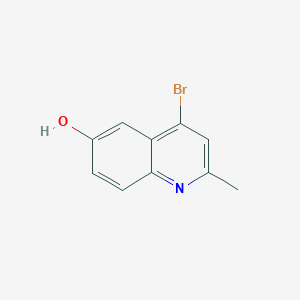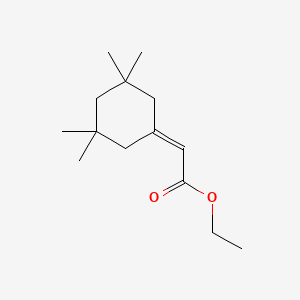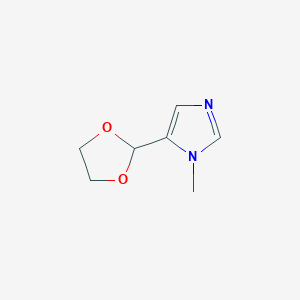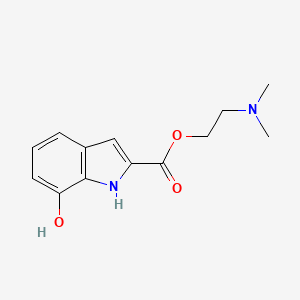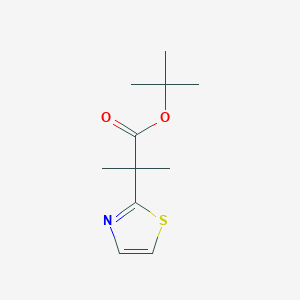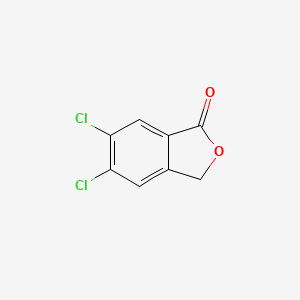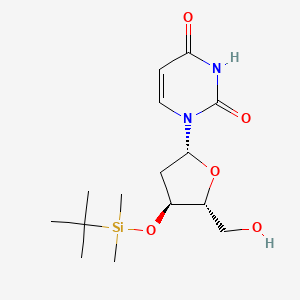
C15H26N2O5Si
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C15H26N2O5Si is a complex organic compound that features a pyrimidine ring fused with a tetrahydrofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C15H26N2O5Si typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of hydroxyl groups using tert-butyl dimethylsilyl chloride in the presence of imidazole . The key step involves the Horner–Wadsworth–Emmons olefination to introduce the enyne side chain .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
C15H26N2O5Si undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The silyl ether group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the pyrimidine ring results in dihydropyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
C15H26N2O5Si has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of C15H26N2O5Si involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt metabolic pathways and lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilane: A simpler compound with similar protective group properties.
tert-Butyl(4-iodobutoxy)dimethylsilane: Another compound used in organic synthesis with similar functional groups.
Uniqueness
C15H26N2O5Si is unique due to its combination of a pyrimidine ring and a tetrahydrofuran moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
76223-05-7 |
|---|---|
Molekularformel |
C15H26N2O5Si |
Molekulargewicht |
342.46 g/mol |
IUPAC-Name |
1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H26N2O5Si/c1-15(2,3)23(4,5)22-10-8-13(21-11(10)9-18)17-7-6-12(19)16-14(17)20/h6-7,10-11,13,18H,8-9H2,1-5H3,(H,16,19,20)/t10-,11+,13+/m0/s1 |
InChI-Schlüssel |
CYEAJMJUHMELTK-DMDPSCGWSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=CC(=O)NC2=O |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=CC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-t-Butoxyphenyl)-2-morpholin-4-yl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8574502.png)
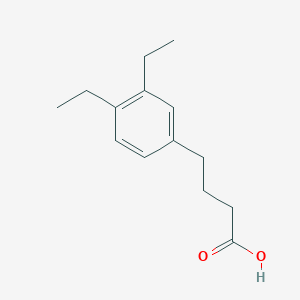
![6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8574515.png)
